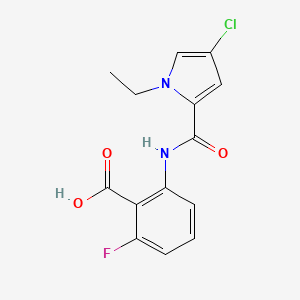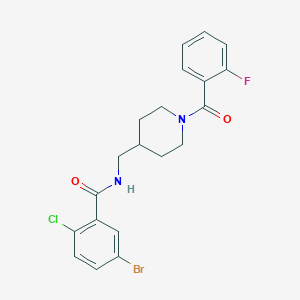
5-bromo-2-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-bromo-2-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, which is a common moiety in pharmaceutical drugs and is known for its bioactivity . The molecule also contains halogens (bromine, chlorine, and fluorine), which can significantly affect the molecule’s reactivity and biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivative. The bromine and chlorine could be introduced via electrophilic aromatic substitution reactions. The amide group could be formed through a reaction with the appropriate amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar aromatic benzene ring, with the various substituents adding to the complexity of the molecule. The presence of the halogens and the amide group would likely have significant effects on the molecule’s overall polarity and potential for hydrogen bonding .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the halogens and the amide group. The halogens might undergo substitution reactions under the right conditions, and the amide group could participate in various reactions, including hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the halogens would likely make the compound relatively dense and could also affect its boiling and melting points. The amide group could allow for hydrogen bonding, which might influence the compound’s solubility properties .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthesis Techniques and Bioactivities : This compound is synthesized using elimination, reduction, and bromization reactions. For example, 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene is an intermediate in its synthesis. These synthesized compounds exhibit certain bioactivities and are characterized using techniques like NMR, IR, and MS (Cheng De-ju, 2015).
Characterization of Antagonists : The compound has been used in the synthesis of novel non-peptide CCR5 antagonists. These antagonists, derived from the reaction of intermediates like 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene, are characterized by their structure using NMR and MS techniques (H. Bi, 2014).
Pharmacological Studies
Pharmacokinetics of Novel Inhibitors : It is used in the study of novel anaplastic lymphoma kinase inhibitors. The pharmacokinetics of these inhibitors, including their systemic clearance and metabolic pathways, are crucial for cancer treatment research (Y. Teffera et al., 2013).
Antipsychotic Properties : Research on benzamides with serotonin receptor properties includes derivatives of this compound. These studies are significant in the development of potential antipsychotic agents (Feipu Yang et al., 2016).
Molecular Structure Studies
Structural Analysis : The compound contributes to the structural analysis of various molecules. For example, studies on trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors use this compound in analyzing dihedral angles and atom distances (Bin Li et al., 2005).
Chemical Synthesis and Magnetic Properties : It is utilized in the synthesis of specific chemical structures, such as phenoxo-bridged dicopper(II) complexes. These studies involve understanding the electrochemical and magnetic behaviors of the synthesized compounds (P. Amudha et al., 1999).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrClFN2O2/c21-14-5-6-17(22)16(11-14)19(26)24-12-13-7-9-25(10-8-13)20(27)15-3-1-2-4-18(15)23/h1-6,11,13H,7-10,12H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRLSLCIFXKDSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=CC(=C2)Br)Cl)C(=O)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
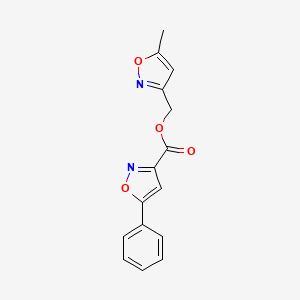
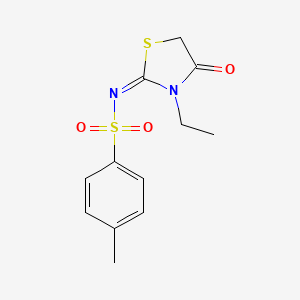
![3-[2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2402615.png)
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2402616.png)
![4-[(2,3-dihydro-1H-indol-1-yl)methyl]oxan-4-ol](/img/structure/B2402618.png)
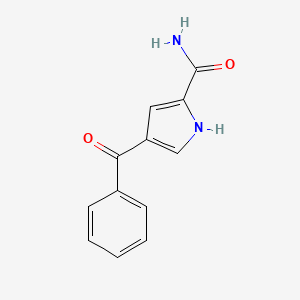
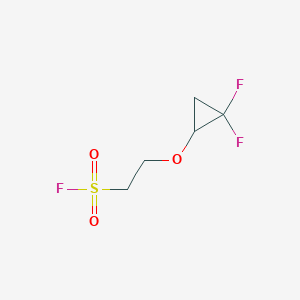
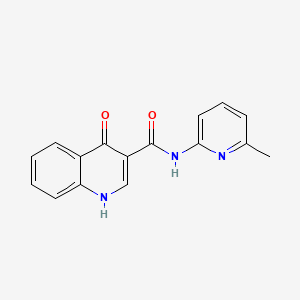
![(1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride](/img/structure/B2402624.png)
![{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2402627.png)
![N-(2-ethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2402628.png)
![(Z)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2402629.png)
![(S)-tert-Butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B2402631.png)
